1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
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Overview
Description
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core linked to a propanol chain, which is further substituted with dimethylphenoxy and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the propanol chain: The benzimidazole intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol moiety.
Substitution with phenoxy groups: The final step involves the nucleophilic substitution of the hydroxyl group with 2,3-dimethylphenol and 4-methylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenoxy)-3-methylamino-2-propanol: Similar structure but with a methylamino group instead of the benzimidazole core.
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone: Contains a phenyl group instead of the benzimidazole core.
1-{[2-(3,4-Dimethylphenoxy)-4-pyridinyl]methyl}-3-phenylguanidine: Features a pyridine ring and a guanidine group.
Uniqueness
1-(2,3-dimethylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its combination of a benzimidazole core with dimethylphenoxy and methylphenoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H28N2O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-11-13-22(14-12-18)30-17-26-27-23-8-4-5-9-24(23)28(26)15-21(29)16-31-25-10-6-7-19(2)20(25)3/h4-14,21,29H,15-17H2,1-3H3 |
InChI Key |
FAARKZJMZPEAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC(=C4C)C)O |
Origin of Product |
United States |
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